molecular formula C17H12N2O3 B13380883 (5Z)-5-benzylidene-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-benzylidene-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B13380883
M. Wt: 292.29 g/mol
InChI Key: ZSWFJWXHZHNSHE-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-Benzylidene-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is a barbituric acid derivative featuring a pyrimidine-2,4,6-trione core substituted at position 1 with a phenyl group and at position 5 with a benzylidene moiety in the Z-configuration. This compound is synthesized via Claisen-Schmidt condensation or Michael addition reactions, as evidenced by similar synthetic routes for related analogs . Its structure is confirmed by spectroscopic methods (1H NMR, IR) and chromatographic purity checks (HPLC) . The Z-configuration of the benzylidene group is critical for its molecular geometry, influencing biological interactions such as NF-κB pathway inhibition, which has been linked to antifibrotic effects in liver fibrosis models .

Properties

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

(5Z)-5-benzylidene-1-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C17H12N2O3/c20-15-14(11-12-7-3-1-4-8-12)16(21)19(17(22)18-15)13-9-5-2-6-10-13/h1-11H,(H,18,20,22)/b14-11-

InChI Key

ZSWFJWXHZHNSHE-KAMYIIQDSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzylidene-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of benzaldehyde with 1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of 5-benzylidene-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-benzylidene-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-benzylidene-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-benzylidene-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

The benzylidene moiety at position 5 is a key pharmacophore. Modifications here significantly alter electronic properties, steric bulk, and bioactivity:

Compound Name Substituent on Benzylidene Synthesis Method Key Findings Reference
(5Z)-5-Benzylidene-1-phenylpyrimidine-trione Phenyl Claisen-Schmidt condensation NF-κB inhibition; antifibrotic activity
5-(4-Methoxybenzylidene) analog (4b) 4-Methoxyphenyl Condensation with substituted aldehydes Enhanced solubility; moderate bioactivity
5-(4-Dimethylaminobenzylidene) analog (1) 4-Dimethylaminophenyl Microwave-assisted synthesis Strong electron-donating effects; improved binding affinity
5-(4-Isopropylbenzylidene) analog (6) 4-Isopropylphenyl Solvent-free conditions Increased steric hindrance; reduced activity
5-(2-Bromobenzylidene) analog 2-Bromophenyl Nucleophilic substitution Halogen effects on stability and reactivity

Key Observations :

  • Electron-donating groups (e.g., 4-methoxy, 4-dimethylamino) enhance solubility and electronic density, improving interactions with biological targets like NF-κB .
  • Bulky substituents (e.g., 4-isopropyl) reduce activity due to steric clashes .
  • Halogens (e.g., bromine) at ortho positions may stabilize the molecule via halogen bonding but require optimization for bioavailability .

Variations in the Pyrimidine Core Substituents

Substituents at position 1 (N1) of the pyrimidine core influence pharmacokinetics and target specificity:

Compound Name N1 Substituent Synthesis Method Key Findings Reference
(5Z)-1-Phenyl analog Phenyl Claisen-Schmidt condensation Balanced lipophilicity; moderate half-life
1-(4-Methoxyphenyl) analog 4-Methoxyphenyl Multicomponent reaction Improved metabolic stability
1-(Furan-2-ylmethyl) analog Furan-2-ylmethyl Catalyst-free synthesis Reduced cytotoxicity; altered selectivity
1,3-Dimethyl analog Methyl groups at N1, N3 Oxidative degradation Simplified metabolism; lower potency

Key Observations :

  • Aromatic N1 substituents (e.g., phenyl, 4-methoxyphenyl) enhance target engagement through π-π stacking .
  • Alkyl groups (e.g., methyl) reduce steric demand but may decrease binding affinity .
  • Heterocyclic substituents (e.g., furan) modulate solubility and metabolic pathways .

Heterocyclic and Hybrid Analogues

Replacement of the benzylidene group with other heterocycles or fused systems diversifies bioactivity:

Compound Name Heterocyclic Moiety Synthesis Method Key Findings Reference
5-(Indol-3-yl)-5-hydroxy analog Indole Alloxan-indole reaction Antioxidant potential; XRD-confirmed structure
5-(5-Methylfuran-2-yl) analog Furan Acid-catalyzed condensation Dual anti-inflammatory and antimicrobial activity
Chromeno[2,3-d]pyrimidine-trione hybrid Fused chromene-pyrimidine Catalyst-free multicomponent Broad-spectrum anticancer activity

Key Observations :

  • Indole and furan derivatives exhibit distinct mechanisms, such as antioxidant effects via radical scavenging .
  • Fused systems (e.g., chromeno-pyrimidine) expand therapeutic applications but require complex synthesis .

Biological Activity

(5Z)-5-benzylidene-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C19H17N3O3
  • Molecular Weight : 335.36 g/mol
  • CAS Number : 5174-68-5

The compound exhibits various biological activities primarily through the inhibition of key enzymes involved in metabolic pathways. It has shown potential as an inhibitor of tyrosinase, an enzyme critical in melanin production, which has implications for skin pigmentation disorders and cosmetic applications.

Biological Activities

  • Tyrosinase Inhibition
    • Several studies have demonstrated that this compound effectively inhibits tyrosinase activity. For instance, in cell-based assays using B16F10 cells (a murine melanoma cell line), the compound significantly reduced melanin production without exhibiting cytotoxicity at concentrations up to 20 µM .
  • Anti-inflammatory Effects
    • The compound has been linked to anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. This suggests potential applications in treating inflammatory conditions .
  • Antioxidant Activity
    • Preliminary studies indicate that this compound may possess antioxidant properties, contributing to its protective effects against oxidative stress-related cellular damage .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeIC50 ValueReference
Tyrosinase InhibitionCell-based (B16F10)<20 µM
COX InhibitionEnzymatic assayNot specified
Antioxidant ActivityDPPH ScavengingNot specified

Case Study: Tyrosinase Inhibition

In a study investigating the anti-melanogenic effects of various derivatives of benzylidene compounds, this compound was found to inhibit tyrosinase activity effectively. The study involved assessing the compound's effects on melanin synthesis in B16F10 cells over a period of 48 hours. Results showed a significant decrease in melanin content compared to control groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.